Sodium persulfate

Description

Properties

IUPAC Name |

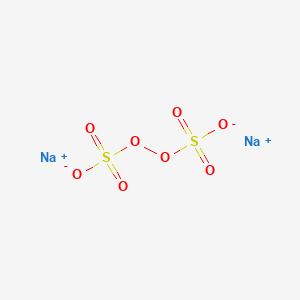

disodium;sulfonatooxy sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O8S2/c;;1-9(2,3)7-8-10(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQMHPLRPQMAMX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O8, Na2O8S2 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium persulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_persulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029698 | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium persulfate appears as a white crystalline solid. Very irritating to skin and eyes. May be toxic by skin absorption. Used as a bleaching agent., Dry Powder; Pellets or Large Crystals, White, solid; [Merck Index] Hygroscopic; [CHEMINFO] White odorless crystalline solid; [MSDSonline], WHITE CRYSTALS OR POWDER., White crystalline solid. | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Solubility in water, g/100ml at 20 °C: 55.6 | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.1 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

7775-27-1 | |

| Record name | SODIUM PERSULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydisulfuric acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydisulfuric acid ([(HO)S(O)2]2O2), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium persulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxodisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J49FYF16JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERSULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1136 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM PERSULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1019 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Fundamental Chemical Reactivity of Sodium Persulfate

Mechanisms of Sulfate (B86663) Radical Generation

The core of sodium persulfate's enhanced reactivity lies in the cleavage of the peroxide bond (-O-O-) within the persulfate anion (S₂O₈²⁻), leading to the formation of two sulfate radicals. nih.gov

Homolytic Cleavage Induced by Thermal Activation

Thermal activation is a common method for generating sulfate radicals from this compound. frontiersin.org The application of heat provides the necessary energy (140.0–213.3 kJ/mol) to induce the homolytic cleavage of the O-O bond in the persulfate anion, as shown in the following reaction. frontiersin.org

S₂O₈²⁻ + Heat → 2SO₄•⁻

The rate of this decomposition and subsequent radical generation increases with temperature. frontiersin.orgresearchgate.net For instance, studies have shown a significant enhancement of persulfate decomposition and sulfate radical generation as the temperature rises from 20 to 75°C. frontiersin.org While some compounds require higher temperatures for oxidation, many are effectively oxidized at temperatures of 45°C and above. redox-tech.com It has been noted that in soil environments, higher temperatures may be required for effective heat-catalyzed persulfate oxidation compared to aqueous systems. blogspot.com

The generated sulfate radicals can also react with water to produce hydroxyl radicals (•OH), another potent oxidizing species, particularly under alkaline conditions. researchgate.net

Interactive Table: Oxidation of Various Compounds by Heat-Activated Persulfate

| Compound | Temperature (°C) for Oxidation |

| Benzene (B151609), Toluene, Ethylbenzene, Xylenes (BTEX) | > 45 |

| Chlorobenzene | > 45 |

| Dichlorobenzene | > 45 |

| Dichloroethene (DCE) | > 45 |

| Trichloroethylene (B50587) (TCE) | > 45 |

| Perchloroethylene (PCE) | > 45 |

| Chlorinated Ethanes | Limited effectiveness at lower temperatures |

| Chlorinated Methanes | Limited effectiveness at lower temperatures |

Photo-Induced Radical Formation (UV, Visible Light)

Ultraviolet (UV) radiation is another effective method for activating this compound to generate sulfate radicals. redox-tech.comrsc.org Similar to thermal activation, the energy from UV light cleaves the peroxide bond in the persulfate anion, producing two sulfate radicals. rsc.org This method has been shown to be effective for the degradation of various organic contaminants. rsc.org

Electrochemical Generation of Reactive Species

Electrochemical processes can activate persulfate to generate sulfate radicals at both the anode and the cathode. rsc.org The electrochemical activation of persulfate involves the cleavage of the peroxide bond by reaction with an electron. nih.gov Boron-doped diamond (BDD) is often cited as a highly efficient and inert anode material for these processes. nih.gov

At the cathode, persulfate can be activated to form sulfate radicals. rsc.org Simultaneously, persulfate can be generated from sulfate ions at the anode surface, providing a continuous supply of the oxidant. mdpi.com The efficiency of this process can be influenced by factors such as the electrode material, current density, and the presence of other ions in the solution. nih.govengineering.org.cn

Transition Metal Catalysis for Peroxide Bond Activation

Transition metals are widely used to activate this compound at ambient temperatures. mdpi.com Ferrous iron (Fe²⁺) is the most commonly used and readily available activator. mdpi.comredox-tech.com The activation mechanism involves a one-electron transfer from the metal ion to the persulfate anion, leading to the formation of a sulfate radical, a sulfate anion, and the oxidized metal ion. mdpi.comnih.gov

S₂O₈²⁻ + Mⁿ⁺ → SO₄•⁻ + SO₄²⁻ + Mⁿ⁺¹

Other transition metals such as silver (Ag⁺), copper (Cu²⁺), cobalt (Co²⁺), and manganese (Mn²⁺) can also activate persulfate. mdpi.comnih.gov The effectiveness of the activation can be influenced by the concentration of the metal catalyst. For instance, with ferrous iron, concentrations between 100 to 250 mg/L are generally effective, while excessive concentrations (>750 mg/L) can lead to rapid decomposition of persulfate and reduced oxidation performance. redox-tech.com Chelation can be used to maintain the activity of metal catalysts, especially under neutral or alkaline conditions. blogspot.com

Interactive Table: Common Transition Metal Activators for this compound

| Metal Ion | Common Form | Key Characteristics |

| Ferrous Iron (Fe²⁺) | Ferrous sulfate (FeSO₄), Ferrous chloride (FeCl₂) | Widely used, readily available, effective at ambient temperatures. mdpi.comredox-tech.com |

| Silver (Ag⁺) | - | Effective activator, but higher toxicity and cost. mdpi.com |

| Copper (Cu²⁺) | - | Effective activator, but higher toxicity and cost. mdpi.com |

| Cobalt (Co²⁺) | - | Can activate persulfate. nih.gov |

| Manganese (Mn²⁺) | - | Can activate persulfate. nih.gov |

Heterogeneous Activation via Carbonaceous and Metal Oxide Materials

Heterogeneous catalysts, such as carbonaceous materials and metal oxides, offer an alternative activation pathway for this compound. mdpi.comresearchgate.net These solid-phase catalysts provide active sites on their surfaces where the activation reactions occur. regenesis.com

Carbon-based materials like activated carbon, graphene, and carbon nanotubes have been shown to effectively activate persulfate. researchgate.netub.edumdpi.com The activation mechanism can involve both radical and non-radical pathways. sci-hub.box The presence of oxygen-containing functional groups and structural defects on the surface of these materials can enhance their catalytic activity. mdpi.com

Metal oxides, including those of iron, cobalt, and manganese, can also serve as heterogeneous catalysts for persulfate activation. mdpi.comupatras.gr For example, magnetite (Fe₃O₄) has been used to activate persulfate for the degradation of organic pollutants. mdpi.com The catalytic activity of these materials is attributed to the redox cycling of the metal ions on the catalyst surface. researchgate.net

Alkaline Activation Mechanisms

This compound can also be activated under strong alkaline conditions (pH > 10). mdpi.comredox-tech.com The proposed mechanism for base activation involves the hydrolysis of the persulfate anion to form a hydroperoxide anion and a sulfate anion. acs.orgnih.govcabidigitallibrary.org This is followed by the reduction of another persulfate molecule by the hydroperoxide, which generates a sulfate radical and a sulfate anion, while the hydroperoxide is oxidized to a superoxide (B77818) radical. acs.orgnih.govcabidigitallibrary.org Electron spin resonance spectroscopy has confirmed the generation of sulfate radicals, hydroxyl radicals, and superoxide radicals during alkaline activation. nih.govcabidigitallibrary.org This method is a stoichiometric process where hydroxide (B78521) ions are consumed as the reactive species are formed. regenesis.com

Sonoactivation for Radical Production

The activation of this compound using ultrasound, or sonoactivation, is a method for generating reactive radical species. This process is initiated by acoustic cavitation, where the energy from ultrasonic waves creates, expands, and violently collapses microscopic bubbles in the liquid medium. regenesis.comresearchgate.netesaa.org This collapse generates localized "hot spots" with extremely high temperatures (approaching 5000 K) and pressures (up to 1000 atm). regenesis.comesaa.org

There are two primary mechanisms proposed for radical production through sonoactivation. The first involves the thermal decomposition of the persulfate anion (S₂O₈²⁻) within these high-temperature hot spots, leading to the homolytic cleavage of the peroxide bond (O-O) and the formation of two sulfate radicals (SO₄•⁻). regenesis.comnih.gov The second proposed mechanism suggests that the sonolysis of water molecules within the cavitation bubbles produces hydroxyl radicals (•OH), which can then react with persulfate ions to form sulfate radicals. regenesis.com

Experimental studies using in-situ electron paramagnetic resonance (EPR) have confirmed the generation of both hydroxyl (•OH) and sulfate (SO₄•⁻) radicals during the ultrasonic activation of persulfate. regenesis.com Interestingly, the yield of •OH has been observed to be significantly higher, sometimes by an order of magnitude, than that of SO₄•⁻. regenesis.com This is attributed to the hydrolysis of the initially formed sulfate radicals in the high-temperature interfacial region of the cavitation bubbles. regenesis.com However, other research indicates that cavitation-induced heating is the primary driver for persulfate decomposition into sulfate radicals, with the reaction between •OH and persulfate playing a minor role in sulfate radical formation. regenesis.com The effectiveness of sono-activated persulfate is influenced by parameters such as ultrasonic frequency and power, with lower frequencies sometimes showing a more pronounced enhancement effect. researchgate.netredox-tech.com

Synergistic Effects in Combined Activation Systems

The efficacy of this compound in chemical oxidation can be significantly enhanced through the use of combined activation systems, which often exhibit synergistic effects. Synergy, in this context, means that the combined effect of two or more activation methods is greater than the sum of their individual effects.

A common combined system involves heat and transition metals . For instance, the combination of heat and ferrous ions (Fe²⁺) can accelerate the degradation of various organic compounds. biochartoday.comwpmucdn.com The rate of persulfate activation generally increases with temperature, and the presence of a transition metal like iron provides an additional catalytic pathway for radical generation. biochartoday.comrsc.org Studies have shown that a combination of heat and iron salts can achieve high removal efficiencies for pollutants at specific temperatures and pH ranges. biochartoday.com The synergy arises because heat facilitates the initial decomposition of persulfate into sulfate radicals, while the transition metal can participate in redox cycling (e.g., Fe²⁺/Fe³⁺), continuously activating more persulfate molecules. acs.orgoecd.org

Carbocatalysis combined with heat also demonstrates significant synergistic effects. The presence of a carbon-based catalyst can substantially lower the activation energy required for persulfate decomposition compared to thermal activation alone. acs.org For example, the activation energy for persulfate decomposition was found to decrease from 53.4 kJ/mol with only heat to a range of 10.3–22.5 kJ/mol when combined with a nitrogen-doped carbon nanotube catalyst. acs.org This synergy is particularly effective at higher temperatures (e.g., 55–75 °C), where thermal energy promotes the generation of hydroxyl radicals through water oxidation and enhances the transformation from sulfate radicals. acs.org

Other synergistic combinations include the use of hydrogen peroxide and persulfate , where hydroxyl radicals from peroxide decomposition can initiate the formation of sulfate radicals and vice versa. regenesis.com The use of ultrasound with biochar has also been shown to have a positive synergistic effect on persulfate activation. mdpi.com Furthermore, combining physical methods like underwater bubbling plasma with persulfate results in a high degree of synergy, generating a variety of active species including SO₄•⁻, •OH, and O₃. scribd.com These multi-component systems can create a multi-radical attack mechanism, leading to more efficient degradation of recalcitrant compounds. regenesis.com

Non-Radical Oxidation Pathways in this compound Systems

While radical-based oxidation is a major pathway, this compound can also react through several non-radical mechanisms. These pathways are often highly selective and less susceptible to interference from the water matrix compared to radical processes. nih.govwpmucdn.com

Direct Electron Transfer Mechanisms

This compound itself is a strong oxidant with a standard oxidation potential of approximately 2.1 V. redox-tech.com This inherent potential allows it to oxidize certain contaminants directly through electron transfer, without the intermediate formation of radicals. regenesis.comresearchgate.net This direct oxidation involves the simultaneous transfer of two electrons from the contaminant to the persulfate anion. regenesis.com

However, the kinetics of direct oxidation by persulfate are often slow for many refractory organic pollutants. redox-tech.comregenesis.com The rate of contaminant degradation via direct electron transfer is generally considered less suitable for many applications compared to the much faster kinetics achieved through radical-based oxidation. regenesis.comresearchgate.net

The efficiency of direct electron transfer can be significantly enhanced through surface-mediated oxidation . regenesis.comregenesis.comenvirotecnics.com This process involves a catalytic surface, such as silica (B1680970) or various metal oxides, where both the persulfate oxidant and the contaminant molecules are adsorbed. regenesis.comesaa.orgenvirotecnics.com This co-location on the catalyst surface increases contact and facilitates the direct transfer of electrons. esaa.org This pathway is a key feature of some commercial persulfate-based remediation products, which utilize a built-in catalyst to promote oxidation reactions. regenesis.comenvirotecnics.com In these systems, the catalyst surface not only catalyzes direct oxidation but also contributes to the generation of free radicals. regenesis.comenvirotecnics.com The process can also be viewed as the carbocatalyst acting as a bridge for rapid electron transfer from the organic compound (electron donor) to the persulfate molecule (electron acceptor). rsc.org

Singlet Oxygen Formation and Reactivity

Singlet oxygen (¹O₂), a non-radical reactive oxygen species, has been identified as a key oxidant in certain this compound systems, particularly those activated by carbonaceous materials like biochar or carbon nanotubes (CNTs). researchgate.netbiochartoday.comrsc.orgresearchgate.net Unlike the non-selective nature of sulfate and hydroxyl radicals, singlet oxygen is a more selective oxidant that preferentially attacks electron-rich organic compounds. biochartoday.comrsc.org

The formation of ¹O₂ is considered a non-radical pathway. rsc.org Evidence for its generation has been gathered through various methods, including the use of specific chemical probes and quenchers, and detection via electron paramagnetic resonance (EPR). researchgate.netresearchgate.netacs.org In some studies, ¹O₂ has been proposed as the dominant reactive species, responsible for the majority of contaminant degradation. biochartoday.comacs.org For instance, in a biochar-activated persulfate system, steady-state concentrations of ¹O₂ were measured at levels four to five orders of magnitude higher than those typically found in photooxidation processes. biochartoday.com The proposed mechanism often involves the reaction of persulfate with specific functional groups, such as ketonic groups (C=O), on the surface of the carbon catalyst. biochartoday.com

Complexation Pathways

The reactivity of this compound can be influenced by the formation of complexes, particularly with transition metals and various ligands present in the reaction medium. These complexation pathways can alter the course and efficiency of the oxidation process.

In systems containing transition metal ions, such as Fe²⁺ or Co²⁺, the formation of metal-persulfate complexes can be an important step. These complexes can then decompose to generate radicals or participate in other reaction pathways. The presence of ligands can significantly affect the stability and reactivity of these metal ions. For example, chelating agents can keep metals soluble and active under pH conditions where they would otherwise precipitate. nih.gov

Phosphate (B84403) ions (in forms like HPO₄²⁻ and H₂PO₄⁻) are common in water and can significantly impact persulfate activation by forming complexes with metal ion activators. nih.gov Depending on the system, this complexation can either inhibit or promote the degradation of contaminants. Inhibition can occur if the phosphate forms a stable complex with the metal ion, preventing it from catalytically activating the persulfate. nih.gov Conversely, in some systems, the formation of a specific metal-phosphate-persulfate complex might facilitate the reaction. nih.gov

The contaminant itself can also be involved in complexation. For instance, some organic molecules with specific functional groups can form surface-activated complexes with persulfate on a catalyst. rsc.org This interaction is considered a non-radical pathway where the contaminant is degraded within this transient complex. The formation of surface carbonato or hydroxo complexes on metal oxide minerals can also influence persulfate decomposition rates by altering the reactivity of the catalyst surface. acs.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The degradation of contaminants using activated this compound often follows pseudo-first-order kinetics with respect to the contaminant concentration. researchgate.net This means that the rate of reaction appears to be directly proportional to the concentration of the contaminant, assuming the oxidant concentration is in large excess and remains relatively constant.

Interactive Data Table: Kinetic Parameters for Contaminant Degradation by Activated Persulfate

| Contaminant | Activation Method | Rate Constant (k) | Conditions | Reference |

| 1,4-Dioxane (B91453) | Thermal (25°C) | 1.80 × 10⁻⁴ s⁻¹ | [Persulfate] = 25.0 mM, pH ~7 | |

| 1,2-Dichloroethane (B1671644) | Alkaline (pH 13) | 6.3 × 10⁻⁶ s⁻¹ | [Persulfate] = 4.2 × 10⁻² M | researchgate.net |

| Trichloroethylene | Acidic (pH 3) | 2.5 × 10⁻⁵ s⁻¹ | [Persulfate] = 4.2 × 10⁻² M | researchgate.net |

This table is interactive. Click on headers to sort.

The reaction rate is significantly influenced by several factors, including temperature, pH, and initial oxidant concentration.

Temperature: Increasing the reaction temperature generally accelerates the rate of persulfate decomposition and, consequently, the degradation of contaminants. nih.gov This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and temperature. nih.gov

pH: The effect of pH is complex and can vary depending on the activation method and the target contaminant. For instance, the degradation rate of 1,4-dioxane by thermally activated persulfate was found to decrease as the pH increased from 3 to 11. In contrast, alkaline-activated persulfate (pH > 11) improved the degradation of 1,2-dichloroethane but hindered the breakdown of trichloroethylene. researchgate.net

Concentration: Increasing the persulfate concentration typically increases the degradation rate up to a certain point.

Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH#), Gibbs free energy of activation (ΔG#), and entropy of activation (ΔS#), provide deeper insight into the reaction mechanism.

Interactive Data Table: Thermodynamic Parameters for Persulfate Reactions

| Reaction | Activation Energy (Ea) | ΔH# | ΔG# | ΔS# | Reference |

| 1,4-Dioxane Degradation (Thermal) | 21.0 kcal/mol | 20.4 kcal/mol | 22.6 kcal/mol | -7.24 cal/mol·K | |

| 1,4-Dioxane Degradation (Ag⁺-activated) | 11.45 kcal/mol | N/A | N/A | N/A | scielo.org.mx |

| Persulfate Decomposition (in soil) | Varies (Arrhenius model) | N/A | N/A | N/A | nih.gov |

| Trichloroethylene Degradation (Siderite-activated) | 72.9 kJ/mol | N/A | N/A | N/A | nih.gov |

This table is interactive. Click on headers to sort.

The activation energy for the thermal degradation of 1,4-dioxane by persulfate was determined to be 21.0 kcal/mol (approx. 87.9 kJ/mol). The presence of a catalyst, such as Ag⁺ ions, can lower this energy barrier, as seen with the Ea dropping to 11.45 kcal/mol. scielo.org.mx For the degradation of trichloroethylene using siderite-activated persulfate, an activation energy of 72.9 kJ/mol was reported. nih.gov These parameters indicate that the reactions are endothermic and not spontaneous, requiring energy input (activation) to proceed.

Reaction Rate Constant Determination in Varied Matrices

The determination of reaction rate constants is fundamental to understanding the kinetics of this compound oxidation processes. These constants are not intrinsic to the persulfate molecule alone but are highly dependent on the surrounding chemical environment, or matrix. The degradation of contaminants by persulfate often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the contaminant.

The rate constant (k) is a critical parameter in the pseudo-first-order decay model, which describes the degradation of many organic compounds by persulfate. For instance, in the heat-assisted persulfate oxidation of methyl tert-butyl ether (MTBE), the pseudo-first-order rate constants were determined at various temperatures. nih.gov Similarly, the degradation of 1,4-dioxane by persulfate also follows a pseudo-first-order decay model.

The composition of the matrix significantly influences these rate constants. In groundwater remediation, the presence of aquifer minerals can catalyze the decomposition of persulfate. For example, the surface area-normalized rates of persulfate decomposition were found to follow the order of pyrolusite > goethite > ferrihydrite. acs.org The presence of organic matter, such as humic substances, can also affect the reaction rate. Humic substances can activate persulfate, but they can also act as scavengers for the generated radicals, thus complicating the kinetics. researchgate.netacs.org

The following table provides examples of experimentally determined pseudo-first-order rate constants for the degradation of different contaminants by this compound under various conditions.

Interactive Table 1: Pseudo-First-Order Rate Constants for Contaminant Degradation by this compound

| Contaminant | Persulfate Conc. (mM) | Temperature (°C) | pH | Ionic Strength (M) | Rate Constant (k) (s⁻¹) | Reference |

| Methyl tert-butyl ether (MTBE) | 31.5 | 20 | 7.0 | 0.11 | 0.13 x 10⁻⁴ | nih.gov |

| Methyl tert-butyl ether (MTBE) | 31.5 | 30 | 7.0 | 0.11 | 0.48 x 10⁻⁴ | nih.gov |

| Methyl tert-butyl ether (MTBE) | 31.5 | 40 | 7.0 | 0.11 | 2.4 x 10⁻⁴ | nih.gov |

| Methyl tert-butyl ether (MTBE) | 31.5 | 50 | 7.0 | 0.11 | 5.8 x 10⁻⁴ | nih.gov |

| 1,4-Dioxane | 12.5 | 25 | ~7 | - | 0.95 x 10⁻⁴ | |

| 1,4-Dioxane | 25.0 | 25 | ~7 | - | 1.80 x 10⁻⁴ | |

| 1,4-Dioxane | 50.0 | 25 | ~7 | - | 2.23 x 10⁻⁴ | |

| 1,4-Dioxane | 100.0 | 25 | ~7 | - | 3.08 x 10⁻⁴ |

Influence of Temperature on Reaction Rates and Activation Energy

Temperature is a critical factor governing the rate of this compound reactions. An increase in temperature generally leads to a significant acceleration of the reaction rate. This is due to the thermal activation of the persulfate ion (S₂O₈²⁻), which involves the cleavage of the peroxide bond to form two sulfate radicals (SO₄•⁻). This process has a substantial activation energy (Ea), making the reaction rate highly sensitive to temperature changes. researchgate.net

The Arrhenius equation describes the relationship between the rate constant (k), temperature (T), and activation energy:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. A higher activation energy indicates a greater sensitivity of the reaction rate to temperature. researchgate.net

Research has shown a significant increase in the rate constant for the oxidation of various contaminants with increasing temperature. For example, in the oxidation of phenol (B47542), the rate constant increased dramatically when the temperature was raised from 30 °C to 70 °C. researchgate.net Similarly, the degradation of methyl tert-butyl ether (MTBE) and trichloroethylene (TCE) was also found to be significantly accelerated at higher temperatures. nih.govresearchgate.net

The following table presents activation energies for the degradation of various compounds by this compound.

Interactive Table 2: Activation Energies for Contaminant Degradation by this compound

| Contaminant | Activation Energy (Ea) (kJ/mol) | pH | Reference |

| Phenol | 139.7 ± 1.3 | 1.3 | researchgate.net |

| Phenol | 52.0 ± 3.3 | 13.9 | researchgate.net |

| Methyl tert-butyl ether (MTBE) | 102.5 ± 6.7 | 7.0 | nih.gov |

| 1,4-Dioxane | 87.9 | ~7 | |

| Losartan | 112.7 | - | researchgate.net |

| Acetaminophen (AMP) | 124.7 | - | researchgate.net |

Impact of pH on Reaction Pathways and Oxidant Speciation

The pH of the reaction medium has a profound effect on the reactivity of this compound, influencing both the reaction pathways and the speciation of the oxidizing radicals. The activation of persulfate and the subsequent reactions of the generated radicals are highly pH-dependent.

At acidic pH, the dominant radical species is the sulfate radical (SO₄•⁻). researchgate.net However, as the pH increases, particularly under alkaline conditions, the reaction pathways can shift. The sulfate radical can react with water or hydroxide ions to form the hydroxyl radical (•OH), which is a more powerful but less selective oxidant. mdpi.comresearchgate.net This transformation becomes more significant at higher pH values. acs.org

The rate of persulfate decomposition itself is also influenced by pH. An increase in pH generally accelerates persulfate decomposition. acs.orgresearchgate.netresearchgate.net For instance, in the oxidation of phenol, the reaction rate increased significantly as the pH was raised from acidic to alkaline conditions. researchgate.net This enhancement is attributed to the base-catalyzed hydrolysis of persulfate, which leads to the formation of hydroperoxide anion, a species that can further react with persulfate to generate radicals. acs.org

The following table summarizes the influence of pH on this compound reactivity.

Interactive Table 3: Influence of pH on this compound Reactivity

| pH Range | Dominant Radical Species | Effect on Persulfate Decomposition | General Effect on Contaminant Degradation |

| Acidic (e.g., pH < 7) | Sulfate Radical (SO₄•⁻) researchgate.net | Slower decomposition compared to alkaline conditions. researchgate.net | Can be effective, but rates may be lower than at neutral or alkaline pH for some systems. researchgate.net |

| Neutral (e.g., pH ≈ 7) | Mix of Sulfate and Hydroxyl Radicals | Moderate decomposition rate. | Often shows maximum degradation rates for certain contaminants like TCE. researchgate.net |

| Alkaline (e.g., pH > 7) | Hydroxyl Radical (•OH) mdpi.comresearchgate.net | Accelerated decomposition. acs.orgresearchgate.netresearchgate.net | Can be enhanced due to faster radical generation, but the change in oxidant can also decrease efficiency for some contaminants. nih.govresearchgate.net |

Effects of Ionic Strength and Background Constituents (e.g., chloride, bicarbonate, humic substances)

The chemical reactivity of this compound is significantly influenced by the ionic strength of the solution and the presence of various background constituents commonly found in water and soil matrices. These components can either inhibit or, in some cases, enhance the oxidation process through various mechanisms.

Ionic Strength: An increase in ionic strength has been reported to decrease the reaction rate of persulfate oxidation. nih.govscielo.org.mx This effect is attributed to the interactions between the charged species in the solution, which can affect the activity of the reacting ions. For the degradation of MTBE, increasing the ionic strength from 0.11 M to 0.53 M resulted in a decreased reaction rate. nih.gov

Chloride (Cl⁻): Chloride ions can have a complex effect on persulfate chemistry. They can react with sulfate radicals to form chlorine radicals (Cl•), which are also reactive oxidants. acs.orgresearchgate.net However, the reactivity of chlorine radicals towards organic contaminants can be different from that of sulfate radicals. In some cases, the presence of chloride has been shown to have a negligible effect on the degradation rate, particularly at lower concentrations. acs.orgresearchgate.netnih.gov At higher chloride concentrations (e.g., > 0.2 M), a reduction in the degradation rate of TCE has been observed. nih.gov

Bicarbonate (HCO₃⁻) and Carbonate (CO₃²⁻): Bicarbonate and carbonate ions are well-known scavengers of both sulfate and hydroxyl radicals. They react with these primary radicals to form carbonate radicals (CO₃•⁻), which are generally less reactive towards most organic contaminants. acs.orgresearchgate.net The presence of bicarbonate has been shown to significantly slow down the degradation of MTBE in groundwater. nih.gov An increase in alkalinity (up to 10 meq/L) was found to decrease the rates of both persulfate decomposition and benzene degradation. acs.org

The following table lists the chemical compounds mentioned in this article.

Advanced Oxidation Processes Aops Utilizing Sodium Persulfate for Environmental Remediation

Degradation of Persistent Organic Pollutants

Persulfate-based AOPs are highly effective in degrading a broad spectrum of persistent organic pollutants (POPs), which are organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. csic.esresearchgate.net The sulfate (B86663) radicals generated from activated sodium persulfate can effectively break down these complex molecules, leading to their mineralization into substances like CO₂, H₂O, and inorganic ions. frontiersin.org This makes this compound a valuable tool for in-situ chemical oxidation (ISCO), a remediation technology that involves injecting chemical oxidants directly into contaminated soil and groundwater to destroy contaminants in place. evonik.com

Emerging contaminants (ECs) encompass a diverse group of compounds, including pesticides, personal care products, and pharmaceuticals, which are increasingly detected in the environment and pose potential risks to ecosystems and human health. mdpi.com Activated persulfate oxidation has proven to be a highly effective method for the remediation of ECs. mdpi.com The high reactivity and longer half-life of sulfate radicals compared to hydroxyl radicals make them particularly suitable for treating complex wastewater matrices containing these compounds. mdpi.com Research has demonstrated significant removal efficiencies for various ECs using different persulfate activation methods. For instance, sono-activated persulfate has achieved 100% removal of sulfamethoxazole, while thermally activated persulfate has shown 100% removal of atrazine (B1667683) and carbamazepine (B1668303). mdpi.com

Table 1: Examples of Emerging Contaminant Degradation by Activated this compound

| Emerging Contaminant | Activation Method | Removal Efficiency | Reference |

|---|---|---|---|

| Sulfamethoxazole | Sonolysis | 100% | mdpi.com |

| Atrazine | Thermal | 100% | mdpi.com |

| Bisphenol S | Thermal | Not specified | frontiersin.org |

This compound is an ideal oxidant for the destruction of both petroleum hydrocarbons and chlorinated pollutants. envirotecnics.com It is frequently used for the remediation of sites contaminated with Total Petroleum Hydrocarbons (TPH) and Polycyclic Aromatic Hydrocarbons (PAHs). evonik.com

Studies on TPH-contaminated water have shown that this compound can achieve significant degradation. One study reported 72% degradation of TPH from an initial concentration of approximately 137 mg/L within 15 days using unactivated this compound. researchgate.net Another study investigating Fe²⁺-activated persulfate for TPH-contaminated soil remediation achieved a 40.8% degradation within 24 hours from an initial concentration of 14,432.5 mg/kg. pjoes.com Combining persulfate with bioremediation has also shown enhanced results, with one study reporting an 80.05% degradation rate of high-concentration crude oil in soil after 180 days. frontiersin.org

For PAHs, which are a class of persistent aromatic hydrocarbons, activated persulfate has also demonstrated high efficacy. Unactivated persulfate shows limited removal efficiency for PAHs (10.7–39.1%). scientific.nettandfonline.com However, activation significantly enhances degradation. For instance, activating this compound with nanoscale zero-valent iron (nZVI) at ambient temperature resulted in an 86.3% removal of PAHs from sediments within 24 hours. scientific.netresearchgate.net Further enhancement is seen with thermal activation, where at 70°C, more than 90% of initial PAHs were removed. tandfonline.com

Table 2: Research Findings on Hydrocarbon Degradation by this compound AOPs

| Pollutant | Activation Method | Initial Concentration | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Total Petroleum Hydrocarbons (TPH) | None | ~137 mg/L (water) | 72% | 15 days | researchgate.net |

| Total Petroleum Hydrocarbons (TPH) | Fe²⁺ | 14,432.5 mg/kg (soil) | 40.8% | 24 hours | pjoes.com |

| Total Petroleum Hydrocarbons (TPH) | Ultrasound/Heat | Not specified | 78.2% | 72 hours | frontiersin.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) | nZVI | Not specified | 86.3% | 24 hours | scientific.netresearchgate.net |

Chlorinated solvents are common groundwater contaminants that are persistent and pose significant health risks. carusllc.com this compound-based ISCO is a proven technology for treating a wide range of these compounds. redox-tech.com The process is effective against chlorinated ethenes such as perchloroethylene (PCE) and trichloroethylene (B50587) (TCE), as well as chlorinated ethanes and methanes like carbon tetrachloride. redox-tech.com

Thermally activated persulfate has been shown to be effective in degrading many volatile organic compounds (VOCs), including chlorinated ethenes and trichloroethanes. researchgate.netnih.gov The degradation rates are enhanced by increasing temperature and oxidant concentration. researchgate.netnih.gov For fully halogenated compounds, which are typically difficult to remediate via oxidation, a two-phase process using persulfate and a co-solvent like ethanol (B145695) has been developed. nih.gov This method first dehalogenates the compound through reactions with carbon-centered radicals before the sulfate radicals oxidize the transformation products. nih.gov

Table 3: Examples of Chlorinated Compounds Treated by this compound AOPs

| Compound Class | Specific Examples | Activation Method | Reference |

|---|---|---|---|

| Chlorinated Ethenes | PCE, TCE, DCE, Vinyl Chloride | Heat, Iron, Peroxide | carusllc.comredox-tech.com |

| Chlorinated Ethanes | TCA, DCA | Heat, Iron, Peroxide | redox-tech.com |

| Chlorinated Methanes | Carbon Tetrachloride, Methylene Chloride | Heat, Iron, Peroxide | redox-tech.com |

Wastewater from textile and dye industries contains complex organic dyes that are often resistant to conventional treatment methods. tandfonline.com Persulfate-based AOPs offer an effective solution for the decolorization and degradation of these dyes. tandfonline.comiwaponline.com

Studies have shown that this compound can decolorize various types of dyes. Without activation, persulfate exhibits selective oxidation; for example, it can decolorize Methylene Blue by up to 58% in 10 minutes, while showing much lower efficiency for Rhodamine B and Orange II. iwaponline.com This direct, non-radical oxidation is influenced by the charge of the dye molecules. iwaponline.com

Activation significantly boosts the degradation process. Heat or iron-activated persulfate has been used to decolorize Cibacron Black, a commercial azo dye. tandfonline.com In another study, heat-activated persulfate at 95°C achieved a 98.4% decolorization rate for C.I. Reactive Red 24 dyeing wastewater. emerald.com Electrochemical activation of persulfate has also been shown to be highly effective, rapidly degrading binary dye mixtures. mdpi.com

Table 4: Decolorization of Dyes by this compound

| Dye | Activation Method | Decolorization Rate | Time | Reference |

|---|---|---|---|---|

| Methylene Blue | None | 58.0% | 10 min | iwaponline.com |

| Rhodamine B | None | 29.6% | 80 min | iwaponline.com |

| Orange II | None | 3.0% | 80 min | iwaponline.com |

| C.I. Reactive Red 24 | Heat (95°C) | 98.4% | 30 min | emerald.com |

Pharmaceuticals are a major class of emerging contaminants that persist in the environment due to their stable chemical structures. ijarsct.co.in AOPs using this compound are a promising technology for degrading these recalcitrant compounds. ijarsct.co.inmdpi.com The sulfate radicals generated can effectively mineralize complex pharmaceutical molecules. ijarsct.co.in

Research has demonstrated the successful degradation of several pharmaceuticals. For instance, the degradation of norfloxacin (B1679917) has been achieved using magnetite nanoparticles to activate persulfate. Similarly, studies have reported the degradation of levofloxacin (B1675101) and carbamazepine using various persulfate activation methods. mdpi.comnih.gov Graphene-based composites have also been employed as catalysts to activate persulfate for the degradation of a range of pharmaceuticals, often achieving complete degradation in under 30 minutes. mdpi.com

Table 5: Degradation of Pharmaceutical Compounds by Activated this compound

| Pharmaceutical | Activation Method / Catalyst | Key Finding | Reference |

|---|---|---|---|

| Norfloxacin | Magnetite Nanoparticles | Effective degradation and pathway identified | |

| Levofloxacin | Graphene-based composite (GO-MCM-Fe) | Effective removal from water | mdpi.com |

| Carbamazepine | General AOPs | Known to be degraded by persulfate AOPs | mdpi.comnih.gov |

Furfural (B47365) is a toxic and refractory organic compound found in some industrial effluents and hydraulic fracturing fluids. tennessee.edunih.gov Activated this compound has been investigated as an effective treatment option for furfural contamination. tennessee.edu

The degradation of furfural can be achieved through various activation methods. One study compared ultrasound-activated persulfate (SPS/US) and peroxymonosulfate (B1194676) (PMS/US), finding that the SPS/US process was more effective, achieving 95.3% degradation of furfural (25 mg/L) in 90 minutes. nih.gov Heat-activated persulfate has also been studied, with research showing that conditions found in hydraulic fracturing wellbores can activate persulfate to degrade furfural. researchgate.net Furthermore, heterogeneous photocatalysis using a TiO₂–ZnO/biochar composite combined with persulfate under UV light removed 96% of furfural within 15 minutes. nih.gov These studies highlight the adaptability of persulfate-based AOPs for treating specific, hard-to-degrade pollutants.

Table 6: Degradation of Furfural by Activated this compound

| Activation Method | Degradation Efficiency | Time | Key Condition | Reference |

|---|---|---|---|---|

| Ultrasound (SPS/US) | 95.3% | 90 min | Initial Conc. 25 mg/L | nih.gov |

| Heat | Effective degradation | Not specified | Simulated hydraulic fracturing brine | researchgate.net |

| UV / TiO₂–ZnO/biochar | 96% | 15 min | pH=3, Catalyst=1 g/L | nih.gov |

Abatement of Pharmaceutical Compounds (e.g., norfloxacin, levofloxacin, carbamazepine)

Remediation of Contaminated Soil and Groundwater

This compound is extensively used for the remediation of soil and groundwater impacted by organic pollutants. atamanchemicals.com It can be applied through both in-situ (in place) and ex-situ (excavated) methods to destroy contaminants. vertasefli.co.uknih.gov

In-Situ Chemical Oxidation (ISCO) Design and Performance Evaluation

In-Situ Chemical Oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants directly into the contaminated subsurface to destroy pollutants. vertasefli.co.uk The design of a this compound-based ISCO system requires a thorough understanding of site-specific conditions to ensure effective delivery and reaction with contaminants. clu-in.org

Key design considerations include the type of contaminant, soil and groundwater geochemistry, and hydrogeology. clu-in.orgisprambiente.gov.it this compound is stable but requires activation to generate potent sulfate radicals. envirotecnics.com Common activation methods include heat, alkaline conditions (e.g., using sodium hydroxide), or the addition of chelated metals or hydrogen peroxide. isprambiente.gov.itenvirotecnics.com The selection of an activator depends on the target contaminants and subsurface conditions. For instance, alkaline activation has been successfully applied in various contexts. isprambiente.gov.it

Performance evaluation of an ISCO project is crucial to determine its effectiveness. Monitoring typically involves collecting soil and groundwater samples before (baseline) and after the oxidant injection to measure changes in contaminant concentrations. clu-in.orgnavy.mil Field parameters such as pH, temperature, and oxidation-reduction potential (ORP) are also monitored to track the distribution of the oxidant. navy.mil Performance data from multiple sites have shown that persulfate application can successfully reduce contaminant concentrations, although the reduction may not be uniform across a site due to challenges in evenly distributing the reagent. navy.mil The greatest reductions are often observed near the injection points. navy.mil

Ex-Situ Soil Treatment Methodologies with this compound

Ex-situ treatment involves excavating contaminated soil for treatment above ground. vertasefli.co.uk This approach allows for more controlled conditions and can achieve high levels of remediation. vertasefli.co.uk this compound can be applied to excavated soils in several ways, including in slurry-based systems or by direct mixing. nih.govplos.org

In a slurry-phase treatment, contaminated soil is mixed with water and a this compound solution in a reactor. This method facilitates contact between the oxidant and the contaminants. A study on the treatment of soil contaminated with explosives and polychlorinated biphenyls (PCBs) from an ordnance works provides an example of ex-situ application. clu-in.org

A key aspect of ex-situ treatment is the ability to monitor the oxidant concentration during the process to optimize treatment. plos.org A rapid spectrophotometric method has been developed for determining persulfate concentrations in soil, allowing for efficient process control in field or mobile laboratories. plos.org

| Contaminant | Initial Concentration | Treatment Method | Removal Efficiency | Reference |

| 2,4,6-trinitrotoluene (TNT) | Not Specified | Lime and Persulfate Treatment | 98% (TNT) | clu-in.org |

| 2,4-/2,6-dinitrotoluene (DNT) | Not Specified | Lime and Persulfate Treatment | 75% (DNT) | clu-in.org |

| Polychlorinated Biphenyls (PCBs) | Not Specified | Lime and Persulfate Treatment | 80% (PCBs) | clu-in.org |

| Petroleum Hydrocarbons | High (93 g/kg soil) and Low (9.3 g/kg soil) | Water extraction with this compound | 95-96% recovery (high dose), 86-117% recovery (low dose) | plos.org |

Table 1: Research Findings on Ex-Situ Soil Treatment with this compound

Development of Sustained-Release this compound Materials for Long-Term Remediation

For long-term treatment of persistent groundwater contamination, sustained-release materials that slowly dispense this compound are being developed. researchgate.net These materials are designed to provide a continuous source of oxidant over extended periods, which is particularly useful for treating dense nonaqueous phase liquids (DNAPLs) or for creating permeable reactive barriers. researchgate.netnih.gov

Various materials have been investigated for encapsulating this compound, including paraffin (B1166041) wax, hydrophilic polymers, and inert inorganic materials. researchgate.netresearchgate.netgoogle.com Paraffin wax is an environmentally benign matrix that can be mixed with solid this compound particles to form rods or pellets. researchgate.netgoogle.com These materials protect the oxidant from instant dissolution, allowing for a gradual release. google.com

Research has shown that these materials can release persulfate for extended durations. For example, columnar materials made of paraffin wax and this compound (PS@PW) with a diameter greater than 80 mm were predicted to release persulfate for more than 280 days. nih.gov Hydrogel-based systems using agarose (B213101) and silica (B1680970) have also been developed to achieve controlled persulfate release. researchgate.net The efficacy of these materials has been demonstrated in the degradation of contaminants like trichloroethylene (TCE), with removal efficiencies reaching up to 100%. researchgate.net

| Material | Composition | Release Duration | Target Contaminant | Degradation Efficiency | Reference |

| PS@PW Rods | This compound, Paraffin Wax | >280 days (predicted for 80mm diameter) | Organic Pollutants | Not specified | nih.gov |

| HPMC/PS/Biochar Tablets | Hydroxypropyl methylcellulose, this compound, Biochar | 9-11 days | Trichloroethylene (TCE) | 100% | researchgate.net |

| Inert Matrix Pellets | Zeolite, Diatomite, or Silica Flour with this compound | >25 hours (for 0.5g pellets) | Trichloroethylene (TCE) | 99% | researchgate.net |

| WFPS-based Material | Waste Foamed Polystyrene, this compound, Zero-Valent Iron | Sustained over time | Aniline | 93.45% | mdpi.com |

Table 2: Research Findings on Sustained-Release this compound Materials

Application in Wastewater and Industrial Effluent Treatment

This compound is an effective oxidizing agent for treating highly contaminated wastewater and industrial effluents that are often resistant to conventional biological treatment methods. alphachem.bizmultichemindia.com

Treatment of Landfill Leachates

Landfill leachate is a complex and highly polluted wastewater characterized by high concentrations of organic matter (measured as Chemical Oxygen Demand, COD), ammonia (B1221849), and other recalcitrant compounds. gnest.orgmdpi.com Persulfate oxidation has been investigated as a pre-treatment or full treatment method for leachate. gnest.orgnih.gov

Studies have shown that persulfate, often activated by other means, can significantly reduce COD and ammonia nitrogen (NH₃-N). gnest.orgiwaponline.com For example, one study using factorial design found that under optimum conditions (pH 7, 60-minute reaction time), persulfate oxidation achieved a 45% removal of COD and a 47% removal of NH₃-N. gnest.org The effectiveness can be enhanced by combining persulfate with other oxidants or activators. The use of hydrogen peroxide (H₂O₂) to activate persulfate has been shown to improve the oxidation potential. iwaponline.comresearchgate.net Similarly, using industrial iron-rich sludge as a catalyst for persulfate activation has resulted in COD and ammonia removal efficiencies of 74.2% and 64.9%, respectively. mdpi.com

| Treatment Method | Key Parameters | COD Removal | NH₃-N Removal | Reference |

| Persulfate Oxidation | pH 7, Reaction Time: 60 min | 45% | 47% | gnest.org |

| Persulfate/H₂O₂ | Not Specified | 39% (PS alone) to 72% (PS + O₃) | Not Specified | iwaponline.com |

| Converter Sludge Activated Persulfate | Not Specified | 74.2% | 64.9% | mdpi.com |

| Ozone/Persulfate | pH 9, 210 min reaction | 87% | Not specified | mdpi.com |

Table 3: Research Findings on Landfill Leachate Treatment with this compound

Advanced Treatment of Industrial Process Waters

This compound is used to treat effluents from various industries, including textile, pulp and paper, and photographic processing, to degrade dyes, organic compounds, and other pollutants. atamankimya.comatamanchemicals.com

Textile Industry Wastewater from textile manufacturing is often intensely colored due to the presence of synthetic dyes and contains high levels of suspended solids (SS) and COD. researchgate.net Persulfate-based AOPs have been studied for their ability to decolorize and treat this effluent. scientific.net In a series of batch experiments on real textile wastewater, persulfate oxidation was investigated under various operating conditions. scientific.netresearchgate.net The results showed that at ambient temperature, with a contact time of 360 minutes and an optimal pH between 2 and 3, the process achieved 84% removal of color, 71% removal of SS, and 32% removal of COD. scientific.netresearchgate.net

Pulp and Paper Industry In the pulp and paper industry, this compound is used as a repulping agent for paper products containing wet-strength resin. evonik.com It helps break down the resin, allowing for the reprocessing of waste paper. evonik.comgoogle.com Persulfate is also applied in the treatment of pulp and paper mill effluent. mdpi.com A study on treating effluent from a paper mill using persulfate activated by iron or aluminum electrodes reported COD removal efficiencies of 63.5% and 72.8%, respectively, under optimized conditions. mdpi.com

Photographic Industry this compound is utilized in the photographic industry for waste processing and wastewater purification. taltech.eeatamanchemicals.com It serves as an oxidizing agent in various applications, including the regeneration of bleaching solutions and the cleaning of equipment. taltech.eeatamanchemicals.com

| Industry | Treatment Details | Pollutant Removal | Reference |

| Textile | Persulfate oxidation, pH 2-3, 360 min contact time | 84% Color, 71% SS, 32% COD | scientific.netresearchgate.net |

| Pulp and Paper | Electro-persulfate with aluminum electrodes | 72.8% COD | mdpi.com |

| Pulp and Paper | Electro-persulfate with iron electrodes | 63.5% COD | mdpi.com |

| Photographic | Wastewater purification | General application for waste processing | taltech.eeatamanchemicals.com |

Table 4: Research Findings on Industrial Wastewater Treatment with this compound

Removal of Toxic Gases in Flue Gas Treatment

Advanced Oxidation Processes (AOPs) employing this compound are a promising technology for the simultaneous removal of toxic gases, primarily nitrogen oxides (NOx) and sulfur dioxide (SO2), from flue gas. The core of this technology lies in the activation of the persulfate ion (S₂O₈²⁻) to produce sulfate radicals (SO₄•⁻). These radicals are highly potent oxidizing agents that convert gaseous pollutants into substances that are more readily captured.

Activation of this compound can be accomplished through various means, including heat, microwave radiation, and transition metals. In flue gas treatment, the inherent high temperature of the exhaust stream can serve as a thermal activator. The fundamental reaction is the cleavage of the persulfate ion to form two sulfate radicals.

Once generated, these sulfate radicals initiate a series of reactions to oxidize NOx (predominantly nitric oxide, NO) and SO₂. The presence of SO₂ in the flue gas has been shown to dramatically improve the absorption and oxidation of NO. Research indicates that in a combined system, SO₂ can be almost completely removed, while NO removal efficiencies can be significantly enhanced, reaching over 70% and in some cases approaching 83%. For instance, a study using a semi-dry microwave activation system reported NO conversion efficiency of approximately 92% and SO₂ removal of about 99%. The primary end-products of these oxidation reactions are sulfate and nitrate, which can be neutralized and removed in subsequent scrubbing processes.

Several factors influence the efficiency of the removal process, including temperature, persulfate concentration, and the presence of catalysts or other gases like oxygen. Studies have found that increasing temperature and persulfate concentration generally enhances the removal of NO. For example, in one study, increasing the temperature from 30 °C to 70 °C in a heat-activated Fe²⁺/persulfate system increased NO conversion from 46.2% to 78.7%. The optimal pH for NO removal in the presence of SO₂ has been identified in the range of 6.5 to 8.5.

Table 1: Research Findings on Flue Gas Treatment Using this compound AOPs An interactive data table will be shown here.

| Activation Method | Target Pollutants | Key Findings | Removal Efficiency | Reference |

| Microwave | NO, SO₂ | Increased microwave power and persulfate concentration enhanced removal. | ~92% (NO), ~99% (SO₂) | |

| Heat & Fe²⁺ | NO, SO₂ | SO₂ presence improved NO removal; efficiency increased sharply with temperature. | >70% (NO), ~100% (SO₂) | |

| Temperature | NO, SO₂ | SO₂ was almost completely removed between 55-85 °C. | 77-83% (NO), ~100% (SO₂) | |

| Thermal-electric | NO, SO₂ | Co-activation proved highly effective. | 98% (NO), 100% (SO₂) |

Investigation of Transformation Products and Byproduct Formation in this compound AOPs

The degradation of complex organic molecules by sulfate radicals (SO₄•⁻) is a stepwise process that generates a series of reaction intermediates. The specific nature of these intermediates is dependent on the structure of the parent contaminant and the reaction conditions (e.g., pH, temperature, presence of catalysts). Advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for their identification and characterization.

For example, in the oxidation of polycyclic aromatic hydrocarbons (PAHs), intermediate products can include oxygen-containing PAHs (oxy-PAHs) like quinones, ketones, and naphthalic anhydride. Studies on the degradation of benzene (B151609) have identified phenol (B47542) as a major intermediate, along with ring-cleavage products that may contain α,β-unsaturated aldehyde functional groups. Similarly, the degradation of the pesticide chlorpyrifos (B1668852) has been shown to produce transformation products such as 3,5,6-trichloro-2-pyridynol and chlorpyrifos oxon. The degradation of the azo dye Orange II can generate aromatic amines and phenol as byproducts. These intermediates are themselves often subject to further oxidation, ideally leading to complete mineralization.

A critical aspect of evaluating any remediation technology is assessing the toxicity of the treated medium. While the parent pollutant may be effectively removed, the formation of intermediate byproducts can, in some cases, lead to a temporary increase in toxicity. Therefore, toxicological assessments are performed using various bioassays. Common test organisms include the bacterium Vibrio fischeri, the crustacean Daphnia magna, and algae like Pseudokirchneriella subcapitata.

Managing the formation and impact of potentially harmful byproducts is key to optimizing this compound AOPs. Several strategies can be implemented to control byproduct formation and ensure complete detoxification.

One primary strategy is the optimization of operational parameters. This includes adjusting the persulfate dosage, pH, temperature, and concentration of any activators. For example, using an excess of persulfate can promote the further oxidation of recalcitrant intermediates. However, an excessive dose can also be counterproductive, as surplus sulfate radicals can scavenge each other. The pH of the solution is also critical, as it can influence the dominant radical species (sulfate versus hydroxyl radicals) and thus alter degradation pathways.

Another effective approach is the use of coupled or integrated treatment systems. Combining persulfate AOPs with biological treatment, for instance, can be highly effective. The AOP stage can break down complex, recalcitrant molecules into more biodegradable intermediates, which are then mineralized by microorganisms in the subsequent biological stage. This integrated approach was shown to successfully mineralize and detoxify toxic byproducts generated during the degradation of Orange II dye. Additionally, combining persulfate activation with other processes, such as UV irradiation or the use of different catalysts, can create synergistic effects that enhance degradation efficiency and minimize the accumulation of undesirable byproducts.

Table 2: Identified Intermediates in this compound AOPs for Various Pollutants An interactive data table will be shown here.

| Parent Pollutant | Analytical Method | Identified Intermediates/Byproducts | Reference |

| Polycyclic Aromatic Hydrocarbons (PAHs) | GC-MS | 1H-phenalen-1-one, 9H-fluoren-9-one, 1,8-naphthalic anhydride | |

| Benzene | GC-MS, NMR | Phenol, α,β-unsaturated aldehydes | |

| Chlorpyrifos (Pesticide) | DFT Calculation | 3,5,6-trichloro-2-pyridynol, O,O-diethyl phosphorothioate, Chlorpyrifos oxon | |

| Orange II (Azo Dye) | Not Specified | Aromatic amines, Phenol | |

| Phenol | LC-MS | Iodophenols, Iodoform, Iodoacetic acids (in presence of Iodide) |

Toxicological Assessment of Degradation Byproducts

Economic and Engineering Feasibility of this compound AOPs

The widespread adoption of any environmental remediation technology is contingent upon its economic viability and practical engineering feasibility. For this compound-based AOPs, this involves a careful assessment of all associated costs against the achieved treatment benefits, as well as the technical requirements for implementation.

A comprehensive cost-benefit analysis for a this compound AOP system must account for both capital expenditures (CAPEX) and ongoing operational and maintenance (O&M) costs.

Capital Costs: The initial investment for a persulfate-based treatment system includes the core process equipment such as reactors, pumps, chemical storage tanks, and sophisticated control and monitoring systems. A significant factor, particularly for in situ applications, is the cost of installation, which can include drilling of injection wells. If an activation method other than ambient conditions is required, the cost of this equipment must be included. For example, thermal activation necessitates a heating system, which can significantly increase the initial capital outlay and is generally considered more suitable for smaller, concentrated source zones rather than large contaminant plumes.

Operational and Maintenance (O&M) Costs: These ongoing costs are a major component of the total life-cycle cost of the system.

Chemical Costs: The price of this compound is a primary driver of O&M costs. The required dosage depends on the type and concentration of the contaminant and the natural oxidant demand of the soil or water matrix. Costs for activators, such as ferrous iron salts, and any chemicals needed for pH adjustment also contribute.

Energy Costs: Energy consumption is a significant factor for activation methods like UV irradiation, electrical resistance heating, or microwave systems. Even for systems without active energy input, pumping and mixing contribute to energy costs.

Labor and Monitoring: Costs associated with personnel for system operation, maintenance, and regular analytical monitoring to ensure treatment objectives are being met are also substantial.

Benefits: The primary benefit of these systems is the effective destruction of contaminants, leading to reduced environmental liability and protection of public health and ecosystems. While monetizing these benefits can be challenging, they are the fundamental drivers for undertaking remediation.

Table 3: Cost Components for this compound AOP Systems An interactive data table will be shown here.

| Cost Category | Component | Description |

| Capital (CAPEX) | Equipment | Reactors, pumps, storage tanks, control systems. |

| Installation | Drilling of wells (for in situ), site preparation, utility connections. | |

| Activation System | UV lamps, heating elements, microwave generators (if required). | |

| Operational (O&M) | Chemicals | This compound, activators (e.g., FeSO₄), pH adjustment chemicals. |

| Energy | Electricity for pumps, mixers, and activation systems. | |

| Labor | System operation, maintenance, and technical oversight. | |

| Monitoring | Sampling and laboratory analysis of water/soil to track performance. | |

| Disposal | Management of any generated waste streams or sludge. |

Scale-Up Considerations and Industrial Implementation Challenges

The transition of this compound-based Advanced Oxidation Processes (AOPs) from controlled laboratory settings to large-scale industrial applications is a complex endeavor fraught with significant challenges. While bench-scale studies consistently demonstrate the high efficiency of this compound in degrading a wide array of environmental contaminants, the successful implementation at an industrial level requires careful consideration of numerous practical, economic, and engineering factors. acs.orgresearchgate.net The scalability of these processes is not merely a matter of increasing the quantities of reagents but involves a comprehensive understanding of reaction kinetics, mass transfer limitations, and reactor design in real-world conditions. vu.edu.auresearchgate.net

A primary challenge in the industrial application of persulfate-based AOPs, particularly for in-situ chemical oxidation (ISCO) of contaminated soil and groundwater, is the effective delivery and uniform distribution of the oxidant. navy.mil Subsurface environments are often characterized by significant heterogeneity in terms of permeability and contaminant distribution, which can lead to preferential flow paths and incomplete treatment zones. navy.milclu-in.org Overcoming this requires sophisticated injection strategies, and at times, multiple applications to achieve the desired remedial goals. navy.mil

The activation of persulfate to generate highly reactive sulfate radicals (SO₄•⁻) presents another major hurdle for industrial-scale projects. researchgate.net Common activation methods such as heat, alkaline conditions, and transition metals, which are readily controlled in a laboratory, pose logistical and economic challenges in the field. mdpi.comregenesis.com

Thermal activation , while effective, can be energy-intensive and difficult to apply uniformly across large volumes of soil or groundwater. nih.govmdpi.com Lower temperatures (30–40 °C) may be more economically feasible for large-scale applications to avoid excessive costs and prevent overly rapid activation that would limit the oxidant's travel distance. nih.gov

Alkaline activation requires the injection of large quantities of base to overcome the natural buffering capacity of soil and water, which can be costly and logistically complex. regenesis.comnih.gov Maintaining a high pH (above 12) is challenging as the decomposition of persulfate itself generates acidic byproducts. nih.gov